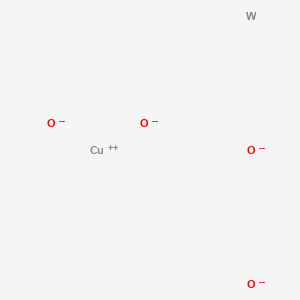

Copper tungsten oxide (CuWO4)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Copper tungsten oxide, also known as copper tungstate, is a ternary metal oxide with the chemical formula CuWO4. It is an n-type semiconductor with a moderate band gap of approximately 2.3 eV, making it suitable for various applications, particularly in photoelectrochemical processes. The compound is known for its high redox potential, excellent chemical stability in aqueous solutions, and good catalytic performance.

Biochemische Analyse

Biochemical Properties

Copper tungsten oxide plays a role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, metal oxide nanoparticles, including those of copper and tungsten, have been used in electrochemical sensing and biosensing

Cellular Effects

The effects of copper tungsten oxide on cells and cellular processes are complex and multifaceted. For example, copper oxide nanoparticles have shown potential for advanced sustainable applications in electronics, energy storage, catalysis, environmental remediation, biomedical applications, and sensing

Molecular Mechanism

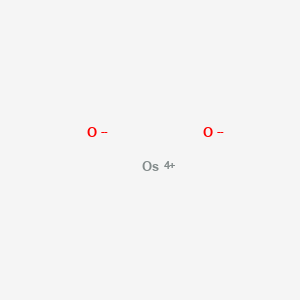

It is known that copper and tungsten enzymes catalyze oxygen atom transferase redox chemistry, with the metal cycling between M(VI) and M(IV) formal oxidation states during the catalytic cycle

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Copper tungsten oxide can be synthesized through various methods, including co-precipitation, hydrothermal synthesis, and corrosion synthesis. One common method involves the co-precipitation of copper and tungsten salts. For instance, copper chloride and sodium tungstate dihydrate are dissolved in deionized water in separate beakers. The solutions are then mixed and magnetically stirred for 30 minutes to form a precipitate, which is subsequently filtered, washed, and dried to obtain CuWO4 nanoparticles .

Industrial Production Methods: In industrial settings, copper tungsten oxide can be produced by dissolving tungsten in a hydrogen peroxide solution to obtain WO4^2- ions, which are then mixed with Cu^2+ ions obtained by dissolving copper in nitric acid. The resulting solution is stirred and heated to form CuWO4 powders .

Analyse Chemischer Reaktionen

Types of Reactions: Copper tungsten oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its electro-catalytic hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) in water splitting processes.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxygen and hydrogen gases during the water splitting process.

Wissenschaftliche Forschungsanwendungen

Copper tungsten oxide has a wide range of scientific research applications:

Photoelectrochemical Water Splitting: CuWO4 is used as a photoanode material for water splitting to produce hydrogen fuel.

Environmental Remediation: CuWO4 nanocomposites are employed in the removal of toxic dyes from wastewater.

Energy Storage: CuWO4-based materials are investigated for use in supercapacitors and other energy storage devices.

Electrochemical Sensors: CuWO4 is used in the development of sensitive electrochemical sensors for detecting hazardous organic pollutants.

Wirkmechanismus

The mechanism by which copper tungsten oxide exerts its effects primarily involves its semiconductor properties. In photoelectrochemical water splitting, CuWO4 absorbs light, generating electron-hole pairs. The holes participate in the oxygen evolution reaction at the photoanode, while the electrons reduce protons to hydrogen at the cathode. The efficiency of these processes is enhanced by modifying the surface of CuWO4 with co-catalysts to reduce electron-hole recombination .

Vergleich Mit ähnlichen Verbindungen

Tungsten Oxide (WO3): WO3 is another tungsten-based oxide with a larger band gap (~2.7 eV) compared to CuWO4.

Copper Oxide (CuO): CuO is a simpler binary oxide with distinct catalytic properties and a smaller band gap (~1.2 eV).

Uniqueness of CuWO4: Copper tungsten oxide is unique due to its moderate band gap, which allows for efficient light absorption and catalytic activity in photoelectrochemical processes. Its stability in aqueous solutions and ability to undergo both HER and OER make it a versatile material for various applications.

Eigenschaften

CAS-Nummer |

13587-35-4 |

|---|---|

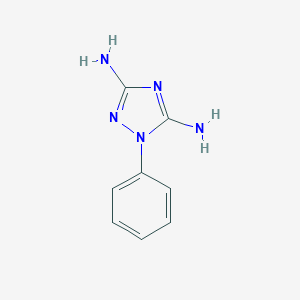

Molekularformel |

CuOW |

Molekulargewicht |

263.39 g/mol |

IUPAC-Name |

copper;oxotungsten |

InChI |

InChI=1S/Cu.O.W |

InChI-Schlüssel |

GQLSFFZMZXULSF-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[O-2].[Cu+2].[W] |

Kanonische SMILES |

O=[W].[Cu] |

Herkunft des Produkts |

United States |

Q1: How does the incorporation of Copper tungsten oxide (CuWO₄) with Carbon Nanofiber (CNF) enhance the electrochemical detection of 4-Nitrotoluene (4-NT)?

A1: The combination of CNF's high surface area and conductivity with CuWO₄'s catalytic properties results in a synergistic effect. [] The CNF/CuWO₄ nanocomposite demonstrates superior electrocatalytic activity compared to individual CNF or CuWO₄. This enhanced activity translates to a higher sensitivity (7.258 μA μM−1 cm−2) and a lower limit of detection (86.16 nM) for 4-NT. [] This makes the CNF/CuWO₄ nanocomposite a promising material for the development of sensitive and selective electrochemical sensors for detecting hazardous pollutants like 4-NT in water.

Q2: What is the role of Copper tungsten oxide (CuWO₄) in solar water oxidation and how does its structure contribute to this application?

A2: Copper tungsten oxide (CuWO₄) acts as a photocatalyst, absorbing visible light to drive the water oxidation process. [] When deposited on a Fluorine-doped Tin Oxide (FTO) inverse opal (IO) structure, CuWO₄ forms a cascading band alignment with FTO, facilitating efficient charge separation and transfer. [] This structure enhances the photoelectrochemical performance, leading to increased photocurrent density (Jsc). Specifically, the FTO/CuWO₄(4 cycles) IO films exhibit a Jsc of 0.42 mA/cm2 at 1.23 V vs. RHE. [] This highlights the potential of CuWO₄ in solar energy conversion applications.

Q3: How does the synthesis method of Copper tungsten oxide (CuWO₄) affect its electrochemical properties for supercapacitor applications?

A3: Hydrothermally synthesized CuWO₄-reduced graphene oxide hybrid nanoparticles exhibit promising electrochemical performance for supercapacitors. [] This synthesis method allows for controlled growth and intimate contact between CuWO₄ and reduced graphene oxide, resulting in a high specific capacitance of 35.71 F/g at 0.25 A/g. [] This highlights the importance of material design and synthesis techniques in optimizing the performance of CuWO₄ for energy storage applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B78414.png)